molecular formula C20H20O3 B14992710 7-(3-methylbutoxy)-4-phenyl-2H-chromen-2-one

7-(3-methylbutoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B14992710
M. Wt: 308.4 g/mol
InChI Key: KMBAGVYDPXHSPE-UHFFFAOYSA-N
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Description

7-(3-methylbutoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-methylbutoxy group at the 7th position and a phenyl group at the 4th position. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylbutoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 3-methylbutyl bromide.

    Alkylation Reaction: The 4-hydroxycoumarin undergoes an alkylation reaction with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the 3-methylbutoxy group at the 7th position of the chromen-2-one core.

    Aromatic Substitution: The phenyl group is introduced at the 4th position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylbutoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The phenyl and 3-methylbutoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-(3-methylbutoxy)-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and apoptosis. For example, it can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2H-chromen-2-one: Lacks the 3-methylbutoxy group, which may result in different biological activities.

    7-(3-methylbutoxy)-2H-chromen-2-one: Lacks the phenyl group, which may affect its interaction with molecular targets.

    4-(3-methylbutoxy)-4’-cyanoazobenzene: Contains a similar 3-methylbutoxy group but has a different core structure.

Uniqueness

7-(3-methylbutoxy)-4-phenyl-2H-chromen-2-one is unique due to the presence of both the 3-methylbutoxy and phenyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

7-(3-methylbutoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C20H20O3/c1-14(2)10-11-22-16-8-9-17-18(15-6-4-3-5-7-15)13-20(21)23-19(17)12-16/h3-9,12-14H,10-11H2,1-2H3

InChI Key

KMBAGVYDPXHSPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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